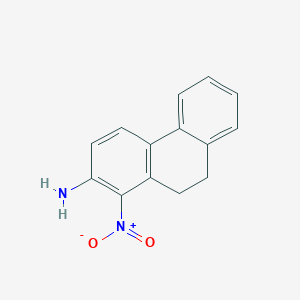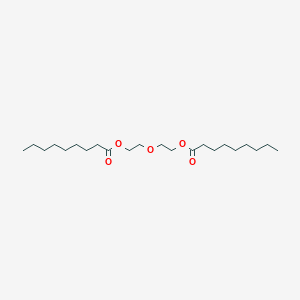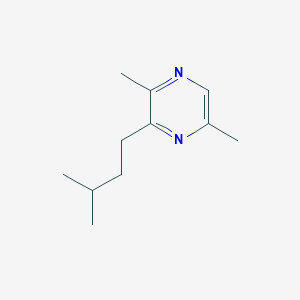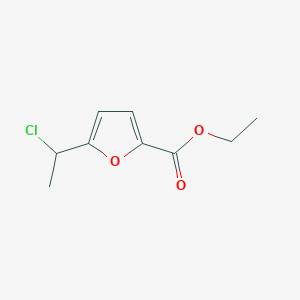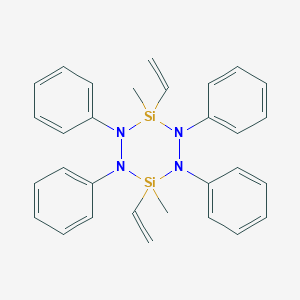
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, also known as TPS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPS is a member of the tetrazadisilinane family, which is a class of compounds known for their high thermal stability, strong electron-accepting ability, and potential for use in electronic and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. These complexes are thought to be responsible for the unique electronic properties of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, including its high electron-accepting ability.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, as it is primarily used in laboratory settings. However, studies have shown that 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is its high thermal stability, which makes it suitable for use in high-temperature applications. Additionally, 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has excellent solubility in common organic solvents, making it easy to work with in laboratory settings. However, the synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is relatively complex and low yielding, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. One area of interest is the development of new synthesis methods that can improve the yield and scalability of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane production. Additionally, there is ongoing research into the use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other electronic and optoelectronic devices, such as organic field-effect transistors (OFETs) and organic memory devices. Finally, there is interest in exploring the potential use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other fields, such as catalysis and materials science.
Synthesemethoden
The synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane typically involves a multi-step process starting with the reaction of tetraphenylsilane with n-butyllithium to form a lithium salt intermediate. This intermediate is then reacted with chlorodimethylsilane to form the corresponding dimethylsilane derivative. The final step involves the reaction of the dimethylsilane derivative with 1,2,4,5-tetrazine to form 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. The overall yield of this synthesis method is typically around 20%.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been shown to have excellent charge transport properties, making it a promising candidate for use as an electron-transporting material in these devices.
Eigenschaften
CAS-Nummer |
17082-85-8 |
|---|---|
Produktname |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
Molekularformel |
C30H32N4Si2 |
Molekulargewicht |
504.8 g/mol |
IUPAC-Name |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C30H32N4Si2/c1-5-35(3)31(27-19-11-7-12-20-27)33(29-23-15-9-16-24-29)36(4,6-2)34(30-25-17-10-18-26-30)32(35)28-21-13-8-14-22-28/h5-26H,1-2H2,3-4H3 |
InChI-Schlüssel |
RHZFGFXDSMDXLV-UHFFFAOYSA-N |
SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Kanonische SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Synonyme |
3,6-Dimethyl-3,6-divinyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



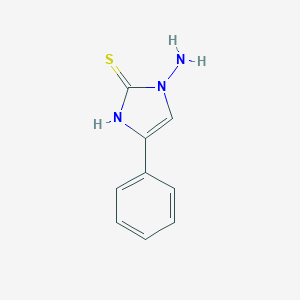
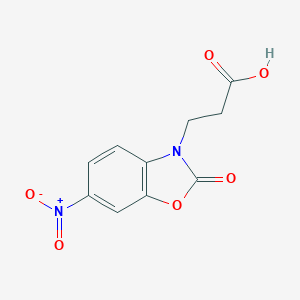
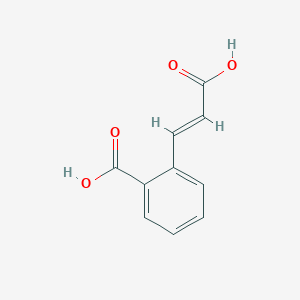
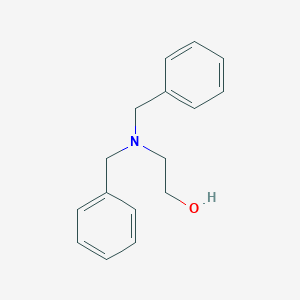
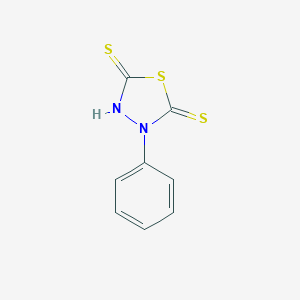
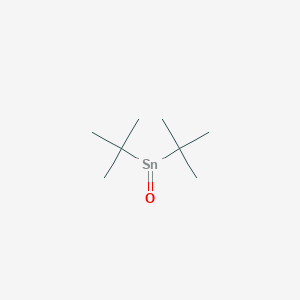
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
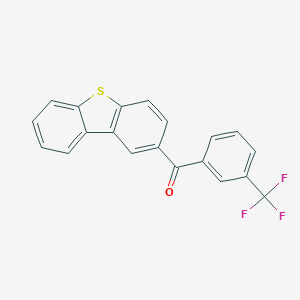
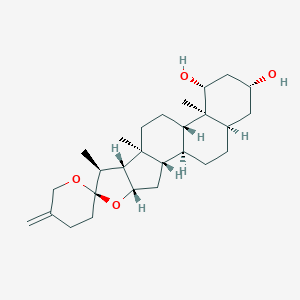
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
